2-(2,4-Dichlorophenyl)-5-methoxypyrimidine
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Overview
Description
2-(2,4-Dichlorophenyl)-5-methoxypyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5-methoxypyrimidine typically involves the reaction of 2,4-dichlorobenzaldehyde with methoxyacetonitrile in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate or sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-5-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(2,4-dichlorophenyl)-5-formylpyrimidine, while nucleophilic substitution of chlorine atoms can produce various substituted pyrimidine derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-5-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-5-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. For example, it may inhibit the activity of certain kinases or disrupt the function of nucleic acids, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenyl group.
2,4-Dichlorobenzyl alcohol: An antiseptic compound with antimicrobial properties.
2,4-Dichlorophenylboronic acid: Used in organic synthesis, particularly in Suzuki coupling reactions.
Uniqueness
2-(2,4-Dichlorophenyl)-5-methoxypyrimidine is unique due to the presence of both the 2,4-dichlorophenyl group and the methoxy group in the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H8Cl2N2O |
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Molecular Weight |
255.10 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-5-methoxypyrimidine |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-8-5-14-11(15-6-8)9-3-2-7(12)4-10(9)13/h2-6H,1H3 |
InChI Key |
WSOCEBIZMOFEAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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